molecular formula C15H15NO4S B2625953 [(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 876536-16-2

[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

Cat. No.: B2625953
CAS No.: 876536-16-2
M. Wt: 305.35
InChI Key: JDWUWSGDRUSFTP-UHFFFAOYSA-N
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Description

[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbamate Intermediate: The initial step involves the reaction of 2-methoxyaniline with phosgene or a phosgene substitute to form the corresponding carbamate.

    Esterification: The carbamate intermediate is then reacted with 5-methylthiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and are carried out at temperatures ranging from room temperature to moderate heating (50-80°C).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and temperature control, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The ester and carbamate groups can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols and amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: m-CPBA, performed at room temperature or slightly elevated temperatures.

    Reduction: LiAlH4, typically carried out in anhydrous ether at low temperatures.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols and amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Comparison with Similar Compounds

[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can be compared with other similar compounds, such as:

    [(2-Methoxyphenyl)carbamoyl]methyl 5-ethylthiophene-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group on the thiophene ring, which may alter its reactivity and properties.

    [(2-Methoxyphenyl)carbamoyl]methyl 5-phenylthiophene-2-carboxylate: Contains a phenyl group on the thiophene ring, potentially enhancing its aromaticity and stability.

    [(2-Methoxyphenyl)carbamoyl]methyl 5-chlorothiophene-2-carboxylate: Incorporates a chlorine atom, which can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-7-8-13(21-10)15(18)20-9-14(17)16-11-5-3-4-6-12(11)19-2/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUWSGDRUSFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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